molecular formula C16H15N3O2 B10997913 N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B10997913
M. Wt: 281.31 g/mol
InChI Key: NLHQSZQWNIRTCG-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-(2-oxopyrrolidin-1-yl)benzoic acid under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is unique due to its combination of a pyrrolidinone ring with a pyridine carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c20-15-9-5-11-19(15)14-8-2-1-6-12(14)18-16(21)13-7-3-4-10-17-13/h1-4,6-8,10H,5,9,11H2,(H,18,21)

InChI Key

NLHQSZQWNIRTCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3

Origin of Product

United States

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